

3-Chloro-4-iodopyridine CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-4-iodopyridine

Cat. No.: B048283

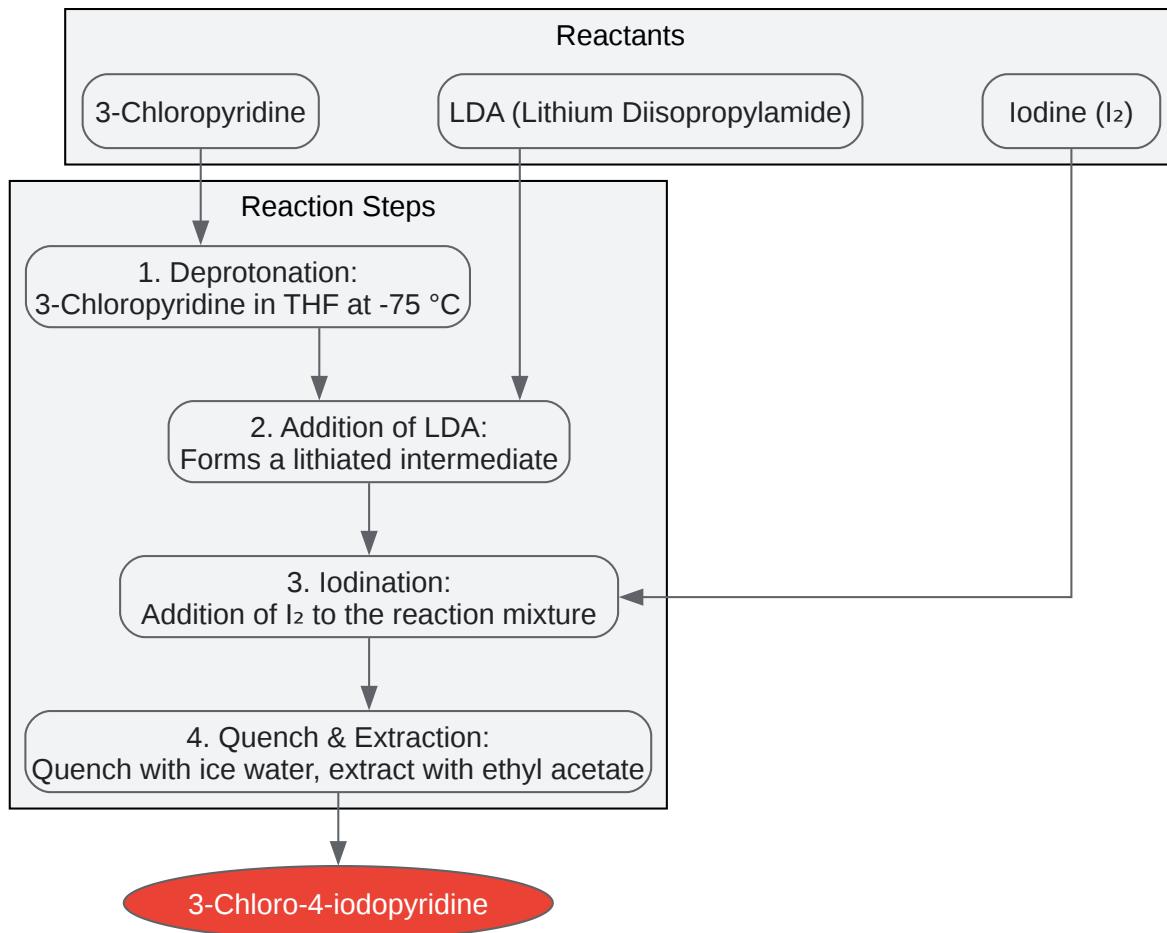
[Get Quote](#)

An In-depth Technical Guide to **3-Chloro-4-iodopyridine**: Synthesis, Reactivity, and Applications for Research Professionals

Introduction

3-Chloro-4-iodopyridine is a versatile and highly functionalized heterocyclic building block that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.^{[1][2]} Its unique electronic and steric properties, stemming from the presence of both a chlorine and an iodine atom on the pyridine scaffold, make it an invaluable intermediate for the construction of complex molecular architectures.^{[1][2]} The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective, stepwise functionalization, providing a powerful tool for synthetic chemists. This guide offers a comprehensive overview of **3-Chloro-4-iodopyridine**, detailing its properties, synthesis, key reactions, and applications, with a focus on providing practical insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties


A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physicochemical characteristics of **3-Chloro-4-iodopyridine** are summarized below.

Identifier	Value
CAS Number	77332-79-7 [1] [2] [3] [4] [5]
Molecular Formula	C ₅ H ₃ ClIIN [1] [2] [4]
Molecular Weight	239.44 g/mol [1] [2] [4]
Appearance	White to light yellow or light orange powder/crystal [1] [2] [3]
Melting Point	105 - 109 °C [1] [2] [3]
Purity	Typically ≥ 98% (by GC) [1] [3]
PubChem CID	12602200 [1] [2]
InChIKey	SQXBYRRNGPVSU-UHFFFAOYSA-N [6]
Solubility	Good solubility in common organic solvents [1] [2]

Synthesis of 3-Chloro-4-iodopyridine

The most common and efficient synthesis of **3-Chloro-4-iodopyridine** proceeds via a directed ortho-metallation of 3-chloropyridine, followed by quenching with an iodine source. This method leverages the directing effect of the chloro substituent and the nitrogen atom in the pyridine ring to achieve regioselective iodination at the C4 position.

Synthetic Workflow Diagram

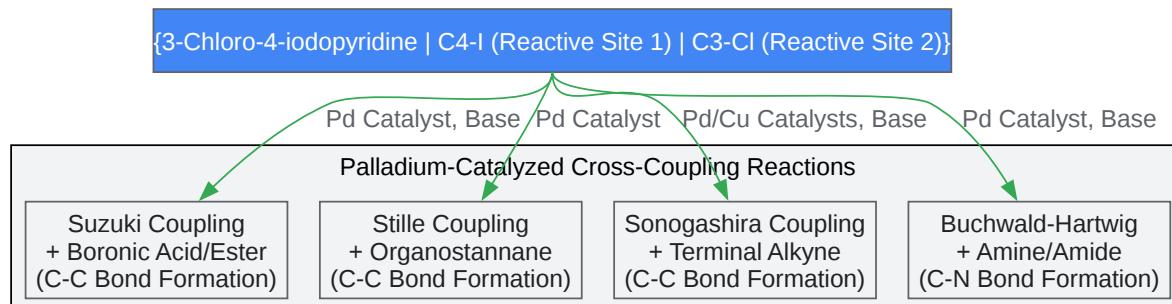
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Chloro-4-iodopyridine**.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of **3-Chloro-4-iodopyridine** from 3-chloropyridine.^[5]

- Preparation: To a solution of 3-chloropyridine (1.0 g, 8.88 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under an inert atmosphere (e.g., argon), cool the mixture to -75


°C using a dry ice/acetone bath.

- Metalation: Slowly add lithium diisopropylamide (LDA) (5.9 mL of a 1.5 M solution, 8.88 mmol) to the cooled solution. The causality behind using LDA is its strong, non-nucleophilic basicity, which enables the deprotonation of the pyridine ring at the C4 position without competing nucleophilic attack. Stir the reaction mixture at -75 °C for 4 hours to ensure complete formation of the lithiated intermediate.
- Iodination: Add a solution of iodine (2.2 g, 8.88 mmol) in THF to the reaction mixture. The iodine acts as an electrophile, reacting with the lithiated pyridine to form the C-I bond. Continue stirring at -75 °C for an additional hour.
- Work-up and Isolation: Quench the reaction by carefully adding ice water at -70 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- Purification: The crude **3-Chloro-4-iodopyridine** can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Reactivity and Key Chemical Transformations

The synthetic utility of **3-Chloro-4-iodopyridine** lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C4 position is significantly more reactive than the carbon-chlorine bond at the C3 position, particularly in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C4 position while leaving the C3 position available for subsequent transformations.

Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Major cross-coupling reactions involving the C4-I bond.

This regioselective reactivity makes **3-Chloro-4-iodopyridine** an ideal substrate for building complex, multi-substituted pyridine derivatives.[1][2] It is extensively used in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide variety of aryl, alkyl, alkynyl, and amino groups.[1][7]

Applications in Drug Discovery and Materials Science

The ability to construct complex, functionalized pyridines makes **3-Chloro-4-iodopyridine** a valuable intermediate in several high-value research areas.

- **Pharmaceutical Development:** This compound is a key building block in the synthesis of biologically active molecules.[1][2] Many chlorinated compounds are found in FDA-approved drugs.[8] The pyridine scaffold is a common feature in many pharmaceuticals, and this intermediate is particularly useful in developing novel antiviral and anticancer agents.[1][2][7] For example, substituted pyridines derived from similar halogenated precursors are used to design potent kinase inhibitors, which are crucial in cancer therapy.[7][9]
- **Agrochemicals:** It serves as an intermediate in the formulation of modern agrochemicals, including herbicides and pesticides, where the specific substitution pattern on the pyridine ring is crucial for biological efficacy.[1]

- Material Science: The compound is employed in the creation of advanced organic materials, such as polymers and coatings.[1][9] The introduction of this functionalized pyridine unit can enhance properties like thermal stability, durability, and electronic conductivity.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety.

GHS Hazard Information

Hazard	Description	Precautionary Statements
Acute Toxicity	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[10]	P261, P280, P301+P312, P302+P352, P304+P340[11] [12]
Skin Irritation	H315: Causes skin irritation.[10]	P280, P302+P352, P332+P313[12]
Eye Irritation	H319: Causes serious eye irritation.[10]	P280, P305+P351+P338, P337+P313[12]
Respiratory Irritation	H335: May cause respiratory irritation.[10]	P261, P271, P304+P340, P312[11]

Handling and Storage Recommendations

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[11]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10][11] For operations that may generate dust, respiratory protection should be used.[10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1][11] Keep away from strong oxidizing agents and strong acids.[10]

- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
[\[10\]](#)[\[12\]](#)

Conclusion

3-Chloro-4-iodopyridine is a strategically important heterocyclic compound with broad applicability in modern chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its capacity for selective functionalization via cross-coupling reactions make it an indispensable tool for researchers. From the development of life-saving pharmaceuticals to the creation of advanced materials, **3-Chloro-4-iodopyridine** will continue to be a key intermediate for innovation in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Chloro-4-iodopyridine | 77332-79-7 | TCI AMERICA [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. 3-CHLORO-4-IODOPYRIDINE | 77332-79-7 [amp.chemicalbook.com]
- 6. PubChemLite - 3-chloro-4-iodopyridine (C5H3ClIN) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]

- To cite this document: BenchChem. [3-Chloro-4-iodopyridine CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b048283#3-chloro-4-iodopyridine-cas-number-and-properties\]](https://www.benchchem.com/product/b048283#3-chloro-4-iodopyridine-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com